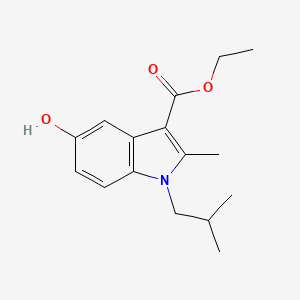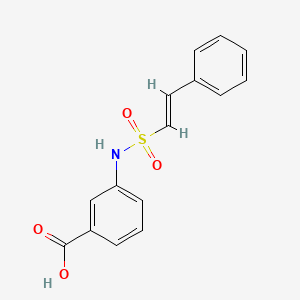![molecular formula C9H8N2O B6141720 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile CAS No. 153274-57-8](/img/structure/B6141720.png)
2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile
Descripción general
Descripción
“2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile” is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6,9,12H,1H2 .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . The boiling point is not specified .Aplicaciones Científicas De Investigación
Photophysical Properties and Frontier Orbitals
- Conformational and Molecular Structures: The derivatives of 2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile exhibit interesting photophysical properties due to their unique molecular structures. These compounds have been studied for their electronic properties and interactions in the solid state, which are relevant in the field of materials science (Percino et al., 2016).
DNA Binding and Cytotoxicity
- Copper(II) Complexes with Tridentate Ligands: Some copper(II) complexes of tridentate ligands, including derivatives of this compound, have been synthesized and characterized. These complexes show good DNA binding propensity and have potential applications in biochemistry and pharmacology (Kumar et al., 2012).
Solar Cell Applications
- Co-sensitized Solar Cells: Derivatives of this compound have been used as co-adsorbents in dye-sensitized solar cells (DSSCs). These compounds enhance the performance of solar cells by improving light absorption and electron lifetime (Wei et al., 2015).
Chemical Synthesis and Reactions
- Reactions with Nucleophiles: Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with various nucleophiles to form different heterocyclic N-substituted 2-aminopyridine derivatives. These reactions are significant in organic synthesis and pharmaceutical chemistry (Sokolov & Aksinenko, 2010).
Pharmaceutical and Industrial Applications
- Whole Cell Oxyfunctionalization: The whole cells of Burkholderia sp. MAK1 have been used for the regioselective oxyfunctionalization of pyridine derivatives, including this compound. This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides, with applications in the chemical industry and pharmaceutical synthesis (Stankevičiūtė et al., 2016).
Corrosion Inhibition
- Keto-enol Derivatives as Corrosion Inhibitors: Derivatives of this compound, specifically Keto-enol derivatives, have been studied for their ability to inhibit corrosion of carbon steel in acidic environments. These compounds show potential as corrosion inhibitors in industrial applications (Salhi et al., 2017).
Propiedades
IUPAC Name |
2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(6-10)9(12)8-4-2-3-5-11-8/h2-5,9,12H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFAVUBNBGXGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4,5-difluorobenzamide](/img/structure/B6141647.png)

![1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6141659.png)
![5,7-dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6141661.png)

![dibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B6141670.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)






![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)
